5-bromo-2-hydroxy-N'-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
Description
5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that features a brominated hydroxybenzene ring and an indole moiety
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[2-hydroxy-1-(3-methylbutyl)indol-3-yl]iminobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-12(2)9-10-24-16-6-4-3-5-14(16)18(20(24)27)22-23-19(26)15-11-13(21)7-8-17(15)25/h3-8,11-12,25,27H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWKPOIOVAMOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzaldehyde to form 5-bromo-2-hydroxybenzaldehyde . This intermediate is then reacted with hydrazine derivatives to form the corresponding hydrazone. The final step involves the condensation of this hydrazone with an indole derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the indole moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Indole derivatives: Compounds with similar indole moieties that exhibit diverse biological activities.
Uniqueness
5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its combination of a brominated hydroxybenzene ring and an indole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5-bromo-2-hydroxy-N'-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide (CAS Number: 613219-83-3) is a complex organic compound within the hydrazone class. Its unique structure, characterized by a bromine atom, hydroxy group, and an indole derivative, positions it as a significant subject of investigation in medicinal chemistry, particularly for its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20BrN3O3 |
| Molecular Weight | 430.302 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H20BrN3O3/c1-10(21)12(11(22)23)15(14(18)19)16(24)17(20)25/h10,12,18,21H,1H2,(H2,22,23) |
| Canonical SMILES | BrC1=CC=C(C=C1O)N=N-C(=O)C2=C(NC(=O)C(C)(C)C)C=CC=C2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization of reaction conditions including temperature, time, and solvent choice. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Anticancer Potential
Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. These compounds may act through mechanisms involving apoptosis induction and cell cycle arrest. For instance:
- Case Study : A study on related indole-based hydrazones showed significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.
Anti-inflammatory Effects
The presence of hydroxyl groups in the structure suggests potential anti-inflammatory activity. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines in vitro:
- Research Findings : Studies indicate that hydrazone derivatives can modulate inflammatory pathways, potentially reducing the expression of TNF-alpha and IL-6 in activated macrophages .
The mechanism of action for this compound likely involves interaction with cellular targets that lead to disruption of vital cellular processes. This can include inhibition of key enzymes involved in cancer cell proliferation or modulation of signaling pathways that govern cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
